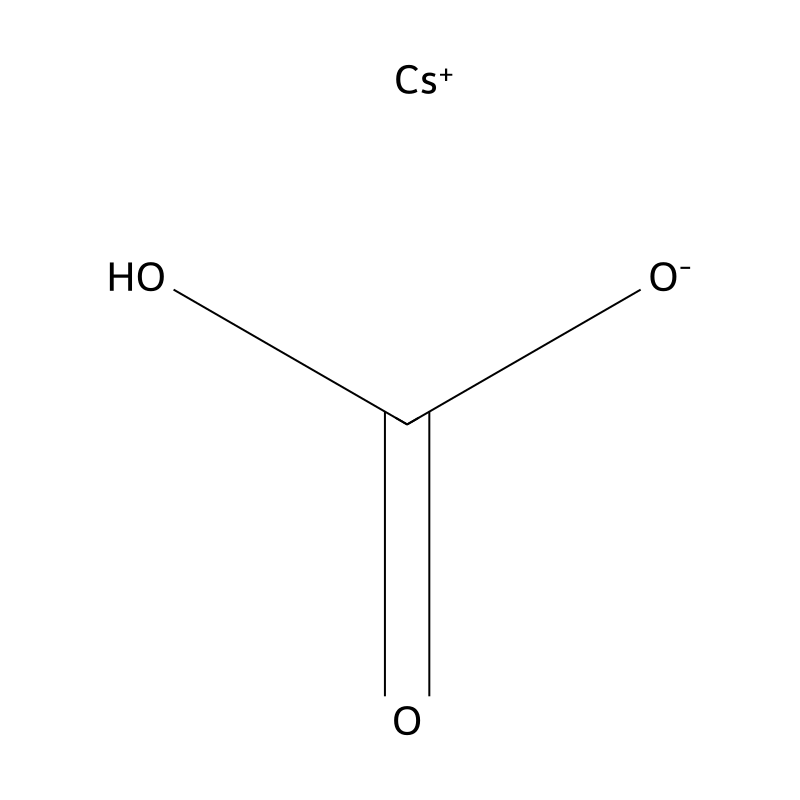Cesium bicarbonate
CCs2O3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CCs2O3
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cesium bicarbonate, with the chemical formula CsHCO₃, is an inorganic compound that appears as a white crystalline solid. It is less commonly encountered than cesium carbonate but serves as an important precursor in the synthesis of various cesium salts. The compound is hygroscopic, meaning it readily absorbs moisture from the air, and is soluble in water . Its molar mass is approximately 193.92 grams per mole, and it has a melting point of around 175 degrees Celsius .
Hyperpolarized Magnetic Resonance Imaging (MRI):
- Researchers are investigating the use of hyperpolarized 13C-enriched cesium bicarbonate for in vivo pH measurements using MRI T1 nuclear magnetic relaxation dispersion of hyperpolarized sodium and cesium hydrogencarbonate-13C - PubMed: .
- Compared to sodium bicarbonate, cesium bicarbonate offers advantages like higher solubility, allowing for greater polarization and stronger signals.
- Research is ongoing to optimize its use in this field.
Organic Chemistry Applications:
- Cesium bicarbonate has been explored as a base in organic chemistry for certain reactions.
- For instance, a study describes its use as a mild base for the esterification of protected amino acids and peptides Cesium bicarbonate - ResearchGate.
Cesium bicarbonate can be synthesized through the following reaction:
This reaction illustrates the formation of cesium bicarbonate from cesium carbonate, carbon dioxide, and water .
In addition to its synthesis, cesium bicarbonate can decompose under certain conditions:
This decomposition reaction indicates that cesium bicarbonate can revert to cesium carbonate upon heating or other specific conditions .
Cesium bicarbonate can be synthesized through several methods:
- Carbon Dioxide Reaction: Passing carbon dioxide into a solution of cesium carbonate or cesium hydroxide in water or ethanol leads to the formation of cesium bicarbonate .
- Direct Reaction: Reacting cesium carbonate directly with carbon dioxide and water, as previously mentioned.
These methods highlight the compound's ability to form from more stable precursors under mild conditions.
Cesium bicarbonate shares similarities with several other alkali metal bicarbonates and carbonates. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Solubility in Water | Unique Properties |
|---|---|---|---|
| Cesium Bicarbonate | CsHCO₃ | Soluble | Less common than cesium carbonate |
| Sodium Bicarbonate | NaHCO₃ | Highly soluble | Commonly used as a leavening agent |
| Potassium Bicarbonate | KHCO₃ | Soluble | Used in food applications |
| Lithium Bicarbonate | LiHCO₃ | Soluble | Utilized in psychiatric treatments |
| Cesium Carbonate | Cs₂CO₃ | Highly soluble | More commonly used than its bicarbonate counterpart |
Cesium bicarbonate's unique position lies in its specific applications and synthesis methods compared to other alkali metal bicarbonates and carbonates. Its lesser prevalence makes it an interesting subject for further research within the field of inorganic chemistry.
Physical Description
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Wikipedia
General Manufacturing Information
Pharmaceutical and medicine manufacturing
Carbonic acid, cesium salt (1:2): ACTIVE








